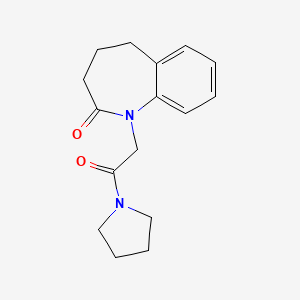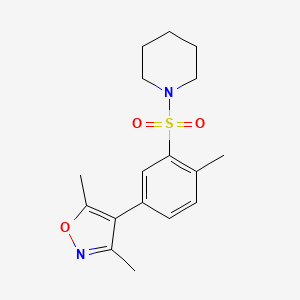![molecular formula C14H14N4O2 B7549199 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7549199.png)
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has recently gained attention in the field of scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been found to possess several interesting properties that make it a promising candidate for various applications in the field of medicine and biology.
Mecanismo De Acción
The exact mechanism of action of 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, this compound has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has been found to exert several biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities, which makes it a promising candidate for various applications in the field of scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored with regards to the use of 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in scientific research. One possible direction is to investigate the potential use of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could also be explored as a potential anti-cancer agent, particularly for the treatment of breast cancer and lung cancer. Finally, further research could be conducted to explore the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methoxybenzohydrazide with 2-methylimidazole-1-carbaldehyde in the presence of acetic acid and triethylamine. This reaction leads to the formation of the intermediate product, which is then subjected to cyclization with the help of phosphorus oxychloride to yield the final product.
Aplicaciones Científicas De Investigación
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has been found to possess several interesting biological properties that make it a promising candidate for various applications in the field of scientific research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has also been found to possess neuroprotective and antioxidant properties.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-3-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-15-7-8-18(10)9-13-16-14(20-17-13)11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSEXGMMLAXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NOC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
![4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)

![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549133.png)
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7549142.png)
![N-[3-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549144.png)


methanone](/img/structure/B7549165.png)
![1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone](/img/structure/B7549176.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-tetrahydro-2-furanylmethylamine](/img/structure/B7549192.png)
![1,3-benzodioxol-5-yl[3-phenyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549209.png)
![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B7549216.png)
![2-(4-chlorophenoxy)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549226.png)